molecular formula C15H16O2 B043008 2,2'-isopropylidenediphenol CAS No. 7559-72-0

2,2'-isopropylidenediphenol

Cat. No.: B043008
CAS No.: 7559-72-0
M. Wt: 228.29 g/mol
InChI Key: MQXNNWDXHFBFEB-UHFFFAOYSA-N
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Description

2,2-Bis(2-hydroxyphenyl)propane, commonly known as Bisphenol A, is an organic synthetic compound with the chemical formula (CH₃)₂C(C₆H₄OH)₂. It is a colorless solid that is soluble in organic solvents but poorly soluble in water. This compound is widely used in the production of polycarbonate plastics and epoxy resins, which are found in numerous consumer goods such as water bottles, food containers, and medical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Bis(2-hydroxyphenyl)propane is synthesized through the acid-catalyzed condensation reaction of phenol with acetone. The reaction typically involves the use of hydrochloric acid or sulfuric acid as a catalyst. The process can be summarized as follows:

2C6H5OH+CH3COCH3(CH3)2C(C6H4OH)2+H2O2 \text{C}_6\text{H}_5\text{OH} + \text{CH}_3\text{COCH}_3 \rightarrow (CH_3)_2C(C_6H_4OH)_2 + \text{H}_2\text{O} 2C6​H5​OH+CH3​COCH3​→(CH3​)2​C(C6​H4​OH)2​+H2​O

The reaction is carried out at elevated temperatures, usually between 60-80°C, and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2,2-Bis(2-hydroxyphenyl)propane involves continuous processes with large-scale reactors. The phenol and acetone are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted phenol, followed by crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(2-hydroxyphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Bis(2-hydroxyphenyl)propane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Bis(2-hydroxyphenyl)propane exerts its effects involves its interaction with estrogen receptors. It mimics the action of estrogen by binding to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. This endocrine-disrupting activity is a major concern due to its potential impact on human health .

Comparison with Similar Compounds

    Bisphenol F (4,4’-methylenediphenol): Similar structure but with a methylene bridge instead of an isopropylidene group.

    Bisphenol S (bis(4-hydroxyphenyl)sulfone): Contains a sulfone group instead of an isopropylidene group.

    Bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane): Contains a hexafluoropropane group instead of an isopropylidene group.

Uniqueness: 2,2-Bis(2-hydroxyphenyl)propane is unique due to its widespread use and significant production volume. Its ability to form strong, durable plastics and resins makes it indispensable in various industries. its endocrine-disrupting properties also make it a subject of extensive research and regulatory scrutiny .

Properties

IUPAC Name

2-[2-(2-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXNNWDXHFBFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341939
Record name 2,2-Bis(2-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-72-0
Record name 2,2-Bis(2-hydroxyphenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (2.60 g of 60 percent dispersion in oil) was placed in a 1 1 flask and extracted twice with pentane. To this was added first 250 ml of dimethylformamide and then, dropwise with stirring over 1 hour, 6.0 ml of ethanethiol in 40 ml of dimethylformamide. 2,2-Bis(2-methoxyphenyl)propane (8.0 g, 31 mmol) in 100 ml of dimethylformamide was then added and the mixture was heated at reflux with stirring for 24 hours and allowed to stand at ambient temperature for another approximately 18 hours. One 1 of ether was added and the resulting solution was extracted with water and twice with 4.0 N sodium hydroxide solution. The combined aqueous extracts were neutralized with concentrated hydrochloric acid to a pH of about 9-10. Ether (500 ml) was then added and, after shaking, the ether layer was separated, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain about 3 g of the title compound as a brown oil containing some dimethylformamide. The proton NMR spectrum was consistent with the assigned structure.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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